molecular formula C4HCl3F6 B1333348 2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane CAS No. 378-84-7

2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane

Cat. No.: B1333348
CAS No.: 378-84-7
M. Wt: 269.4 g/mol
InChI Key: XBUDYFCAECAPKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane is a halogenated organic compound with the molecular formula C4HCl3F6. It is characterized by the presence of both chlorine and fluorine atoms, making it a compound of interest in various chemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane typically involves the halogenation of butane derivatives. One common method includes the reaction of hexafluorobutene with chlorine gas under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of advanced separation techniques, such as distillation and crystallization, is employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other halogens or functional groups.

    Reduction Reactions: The compound can be reduced to form less halogenated derivatives.

    Oxidation Reactions: It can be oxidized to form more complex fluorinated compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Major Products Formed

    Substitution: Formation of iodinated or brominated derivatives.

    Reduction: Formation of partially dehalogenated butane derivatives.

    Oxidation: Formation of fluorinated carboxylic acids or ketones.

Scientific Research Applications

2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorinated compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme interactions.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The compound can modulate the activity of enzymes and receptors by altering their conformation and stability. The pathways involved include the inhibition of specific enzymes and the disruption of cellular membranes.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-Trichloro-1,1,2,3,3,4,4-heptafluorobutane
  • 1,1,2,3,4,4-hexachlorobutadiene
  • 2,2,3-trichloro-1,1,1,3,4,4,4-heptafluorobutane

Uniqueness

2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in both research and industry.

Properties

IUPAC Name

2,2,3-trichloro-1,1,1,4,4,4-hexafluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl3F6/c5-1(3(8,9)10)2(6,7)4(11,12)13/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUDYFCAECAPKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(Cl)Cl)(C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl3F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379352
Record name 2,2,3-trichloro-1,1,1,4,4,4-hexafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

378-84-7
Record name 2,2,3-trichloro-1,1,1,4,4,4-hexafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane
Reactant of Route 2
Reactant of Route 2
2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane
Reactant of Route 3
2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane
Reactant of Route 4
2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane
Reactant of Route 5
2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane
Reactant of Route 6
2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.